2H-Pyran-3(6H)-one, 6-(phenylmethoxy)-
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Overview
Description
2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- is a heterocyclic organic compound that features a pyran ring with a phenylmethoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- can be achieved through several methods. One notable method involves the laccase-catalyzed oxidation of (5-alkylfuran-2-yl)carbinols using aerial oxygen as an oxidant. This method selectively affords 6-hydroxy-2H-pyran-3(6H)-ones with yields up to 90% . Another method involves oxidative gold catalysis, where an α-oxo gold carbene intermediate is formed upon gold-catalyzed oxidation of alkynes, leading to the formation of polycyclic 2H-pyran-3(6H)-ones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
Chemical Reactions Analysis
Types of Reactions
2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Laccase-catalyzed oxidation using aerial oxygen.
Substitution: Substitution reactions can be carried out using various nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions include 6-hydroxy-2H-pyran-3(6H)-ones and polycyclic 2H-pyran-3(6H)-ones .
Scientific Research Applications
2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- involves its interaction with specific molecular targets and pathways. For example, in the laccase-catalyzed oxidation, the compound undergoes selective oxidation to form 6-hydroxy-2H-pyran-3(6H)-ones
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2H-Pyran-3(6H)-one, 6-(phenylmethoxy)- is unique due to its phenylmethoxy substituent, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in synthetic chemistry and industrial processes.
Properties
CAS No. |
71443-23-7 |
---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-phenylmethoxy-2H-pyran-5-one |
InChI |
InChI=1S/C12H12O3/c13-11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h1-7,12H,8-9H2 |
InChI Key |
UNPBOKOHBYYYFV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)C=CC(O1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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